2,3-Dimethylhippuric acid
Overview
Description
2,3-Dimethylhippuric acid is an organic compound belonging to the class of carboxylic acids. It is one of the isomers of methylhippuric acid, which are metabolites of xylene isomers. The presence of this compound in biological samples can be used as a biomarker to determine exposure to xylene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylhippuric acid typically involves the reaction of 2,3-dimethylbenzoic acid with glycine. This reaction is facilitated by the use of coupling agents such as carbodiimides under mild conditions. The reaction proceeds through the formation of an amide bond between the carboxyl group of 2,3-dimethylbenzoic acid and the amino group of glycine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylhippuric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
2,3-Dimethylhippuric acid has several applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the detection and quantification of xylene exposure.
Biology: It serves as a biomarker in biological studies to monitor environmental and occupational exposure to xylene.
Medicine: Research into its metabolic pathways helps in understanding the toxicological effects of xylene exposure.
Mechanism of Action
The mechanism of action of 2,3-Dimethylhippuric acid involves its formation as a metabolite of xylene. Xylene is metabolized in the liver by cytochrome P450 enzymes to form methylbenzoic acids, which are then conjugated with glycine to produce this compound. This compound is excreted in the urine and serves as an indicator of xylene exposure .
Comparison with Similar Compounds
- 2-Methylhippuric acid
- 3-Methylhippuric acid
- 4-Methylhippuric acid
Comparison: 2,3-Dimethylhippuric acid is unique among its isomers due to the position of the methyl groups on the aromatic ring. This positional difference affects its metabolic pathway and the efficiency of its formation as a metabolite. While all isomers serve as biomarkers for xylene exposure, the specific isomer formed can provide insights into the type of xylene isomer exposure .
Properties
IUPAC Name |
2-[(2,3-dimethylbenzoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-4-3-5-9(8(7)2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDMPTIWIYCVAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588461 | |
Record name | N-(2,3-Dimethylbenzoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187980-99-0 | |
Record name | N-(2,3-Dimethylbenzoyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187980-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,3-Dimethylbenzoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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